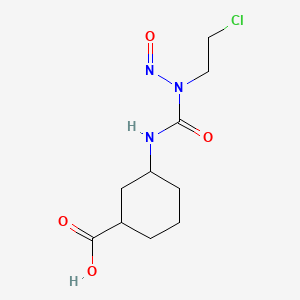
2,3,6-Triaminopyridine-4(1H)-thione--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of three amino groups and a thione group attached to a pyridine ring, along with a hydrogen chloride component. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) typically involves multi-step reactions starting from pyridine derivatives. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the addition of hydrogen chloride to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can further modify the amino or thione groups, typically using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Applications De Recherche Scientifique
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) involves interactions with various molecular targets and pathways. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing biological processes and chemical reactions. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Triaminopyridine: Similar structure but lacks the thione group.
2,4,6-Triaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,3,6-Triaminopyridine: Similar structure but without the thione group and hydrogen chloride component.
Uniqueness
2,3,6-Triaminopyridine-4(1H)-thione–hydrogen chloride (1/1) is unique due to the presence of both amino and thione groups on the pyridine ring, along with the hydrogen chloride component. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60282-74-8 |
|---|---|
Formule moléculaire |
C5H9ClN4S |
Poids moléculaire |
192.67 g/mol |
Nom IUPAC |
2,3,6-triamino-1H-pyridine-4-thione;hydrochloride |
InChI |
InChI=1S/C5H8N4S.ClH/c6-3-1-2(10)4(7)5(8)9-3;/h1H,7H2,(H5,6,8,9,10);1H |
Clé InChI |
STEOZUOKHYZTIO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C(C1=S)N)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



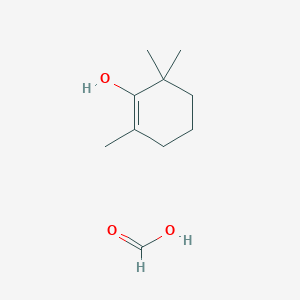
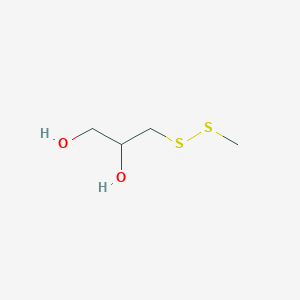

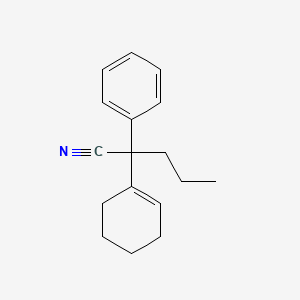

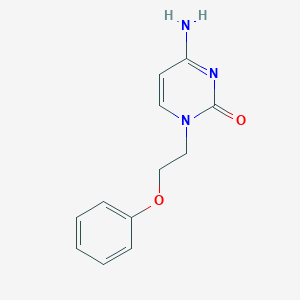
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
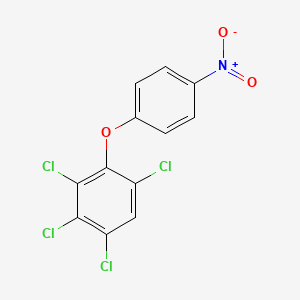
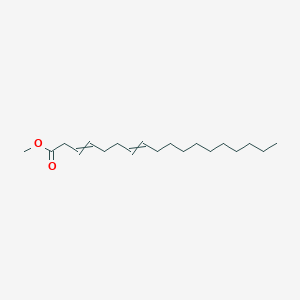

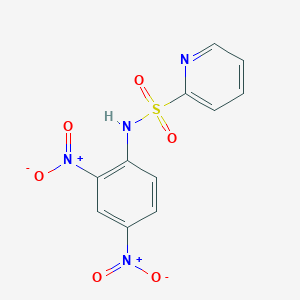
methyl}amino)benzoic acid](/img/structure/B14598032.png)
